molecular formula C13H19F2N5O2S B10949060 1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10949060
M. Wt: 347.39 g/mol
InChI Key: PZQYMHKMKPXAIQ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in the field of organic chemistry. This compound contains a difluoromethyl group, which is known for its ability to enhance the biological activity of molecules. The presence of pyrazole rings in its structure further contributes to its potential pharmacological properties .

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The pyrazole rings contribute to the compound’s stability and bioavailability . The pathways involved in its action include inhibition of specific enzymes and modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds include other difluoromethyl-substituted pyrazoles and sulfonamides. Compared to these compounds, 1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide exhibits unique properties due to its specific structural features. For example, the presence of both difluoromethyl and sulfonamide groups enhances its biological activity and stability . Other similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall properties.

Properties

Molecular Formula

C13H19F2N5O2S

Molecular Weight

347.39 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H19F2N5O2S/c1-5-19-8-11(9(2)17-19)7-18(4)23(21,22)12-6-16-20(10(12)3)13(14)15/h6,8,13H,5,7H2,1-4H3

InChI Key

PZQYMHKMKPXAIQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=C(N(N=C2)C(F)F)C

Origin of Product

United States

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